molecular formula C9H8Cl2 B8631445 1,4-Dichloro-2-cyclopropylbenzene

1,4-Dichloro-2-cyclopropylbenzene

Cat. No. B8631445
M. Wt: 187.06 g/mol
InChI Key: IFTIIWFIDSYLTA-UHFFFAOYSA-N
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Patent
US08557142B2

Procedure details

5 g (26 mmol) of 1,4-dichloro-2-cyclopropylbenzene, 9.4 g (58 mmol) of 1-n-butyl-4-ethynylbenzene, 19 g (58 mmol) of caesium carbonate, 69 mg (0.3 mmol) of bis(acetonitrile)palladium(II) chloride and 382 mg (0.8 mmol) of 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl are dissolved in 80 ml of dioxane under nitrogen and heated at 100° C. overnight. 100 ml of water are added to the cooled solution, and the mixture is extracted twice with methyl t-butyl ether (100 ml). The combined organic phases are washed with water, dried over sodium sulfate and evaporated in vacuo. The residue is purified by column chromatography and recrystallised from ethanol, giving the title compound 1 as a solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One
Name
caesium carbonate
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
382 mg
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
bis(acetonitrile)palladium(II) chloride
Quantity
69 mg
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5](Cl)=[CH:4][C:3]=1[CH:9]1[CH2:11][CH2:10]1.[CH2:12]([C:16]1[CH:21]=[CH:20][C:19]([C:22]#[CH:23])=[CH:18][CH:17]=1)[CH2:13][CH2:14][CH3:15].C(=O)([O-])[O-].[Cs+].[Cs+].C1(P(C2CCCCC2)[C:37]2[CH:42]=[CH:41]C=C[C:38]=2[C:43]2[C:48](C(C)C)=[CH:47][C:46]([CH:52](C)[CH3:53])=[CH:45][C:44]=2C(C)C)CCCCC1>O1CCOCC1.CC#N.CC#N.Cl[Pd]Cl.O>[CH2:12]([C:16]1[CH:17]=[CH:18][C:19]([C:22]#[C:23][C:2]2[CH:7]=[CH:6][C:5]([C:53]#[C:52][C:46]3[CH:47]=[CH:48][C:43]([CH2:38][CH2:37][CH2:42][CH3:41])=[CH:44][CH:45]=3)=[CH:4][C:3]=2[CH:9]2[CH2:11][CH2:10]2)=[CH:20][CH:21]=1)[CH2:13][CH2:14][CH3:15] |f:2.3.4,7.8.9|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)Cl)C1CC1
Name
Quantity
9.4 g
Type
reactant
Smiles
C(CCC)C1=CC=C(C=C1)C#C
Name
caesium carbonate
Quantity
19 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
382 mg
Type
reactant
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)C1CCCCC1
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCOCC1
Name
bis(acetonitrile)palladium(II) chloride
Quantity
69 mg
Type
catalyst
Smiles
CC#N.CC#N.Cl[Pd]Cl
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted twice with methyl t-butyl ether (100 ml)
WASH
Type
WASH
Details
The combined organic phases are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography
CUSTOM
Type
CUSTOM
Details
recrystallised from ethanol

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C1=CC=C(C=C1)C#CC1=C(C=C(C=C1)C#CC1=CC=C(C=C1)CCCC)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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